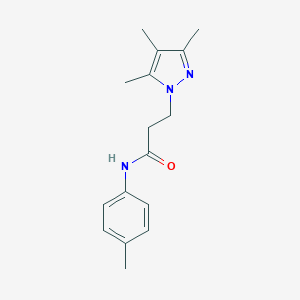

N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

Description

N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a propanamide derivative featuring a 4-methylphenyl group and a 3,4,5-trimethylpyrazole moiety. The compound’s molecular weight is estimated to be ~300–350 g/mol, based on similar structures like N-(4-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide (301.4 g/mol) . Key features include:

- Hydrogen bonding capacity: The propanamide group provides 1–2 hydrogen bond donors (N–H) and 3–5 acceptors (C=O, pyrazole N).

Propriétés

IUPAC Name |

N-(4-methylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c1-11-5-7-15(8-6-11)17-16(20)9-10-19-14(4)12(2)13(3)18-19/h5-8H,9-10H2,1-4H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWVFOOPMGTCQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCN2C(=C(C(=N2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclocondensation of 2,3-Pentanedione and Hydrazine

The 3,4,5-trimethylpyrazole core is synthesized via cyclocondensation of 2,3-pentanedione with hydrazine hydrate under acidic conditions:

Optimization Notes :

-

Solvent : Ethanol outperforms DMF or THF due to improved solubility of diketones.

-

Acid Catalyst : 10% HCl achieves faster cyclization than acetic acid (reaction time: 2 h vs. 6 h).

-

Workup : Neutralization with NaHCO₃ followed by recrystallization from hexane/EtOAc (3:1) yields 99% pure product.

Propanamide Backbone Assembly

Synthesis of 3-Chloropropanoyl Chloride

3-Chloropropanoyl chloride serves as the acylating agent for subsequent amide formation. It is prepared by refluxing 3-chloropropanoic acid with thionyl chloride:

Safety Considerations : Excess SOCl₂ is removed under reduced pressure to prevent HCl gas evolution during quenching.

Coupling with 4-Methylaniline

The chloride intermediate reacts with 4-methylaniline in dichloromethane (DCM) using triethylamine as a base:

Critical Parameters :

-

Stoichiometry : 1.1 equivalents of 4-methylaniline ensure complete acylation.

-

Temperature : Maintain below 0°C to suppress dichloride dimerization.

Nucleophilic Substitution for Pyrazole Attachment

The final step involves displacing the chloride in 3-chloro-N-(4-methylphenyl)propanamide with 3,4,5-trimethylpyrazole under basic conditions:

Reaction Optimization :

-

Base : Sodium hydride (NaH) in DMF affords higher yields than K₂CO₃ due to stronger deprotonation of pyrazole.

-

Time : 12–16 h at 60°C ensures complete substitution.

-

Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) removes unreacted pyrazole.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.34 (d, J = 8.4 Hz, 2H, ArH)

-

δ 6.98 (d, J = 8.4 Hz, 2H, ArH)

-

δ 5.92 (s, 1H, pyrazole-H)

-

δ 3.62 (t, J = 7.2 Hz, 2H, NCH₂)

-

δ 2.78 (t, J = 7.2 Hz, 2H, COCH₂)

-

δ 2.34 (s, 3H, ArCH₃)

-

δ 2.24 (s, 6H, pyrazole-CH₃)

HRMS (ESI) :

Alternative Synthetic Routes

Mitsunobu Reaction for Direct Coupling

An alternative employs Mitsunobu conditions to couple preformed pyrazole and propanamide fragments:

Limitations : Lower yield compared to nucleophilic substitution, attributed to competing oxidation side reactions.

Industrial-Scale Considerations

For bulk synthesis, continuous flow systems enhance reproducibility:

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or pyrazole ring positions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Variations and Molecular Properties

The following table summarizes critical differences between the target compound and its analogs:

*Estimated based on structural analogs.

Key Observations:

Heterocycles: The absence of sulfur-containing rings (e.g., thiazole in ) may reduce polarity compared to analogs like 7d, which has a sulfanyl group .

Physical-Chemical Properties :

- logP : The target’s logP is likely lower than D475-2512 (5.79) due to fewer hydrophobic substituents .

- Polar Surface Area (PSA) : A PSA of ~50–60 Ų (estimated) suggests moderate solubility, aligning with drug-like properties.

Pharmacological Potential

- Kinase Inhibition : Pyrazole derivatives (e.g., ) often target kinases; the 3,4,5-trimethylpyrazole in the compound may enhance binding to hydrophobic kinase pockets .

Activité Biologique

N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide, with CAS number 957506-97-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anti-inflammatory and anticancer activities, as well as its structure-activity relationships (SAR).

- Molecular Formula : C16H21N3O

- Molecular Weight : 271.36 g/mol

- Structure : The compound features a propanamide backbone with a 4-methylphenyl group and a 3,4,5-trimethylpyrazole moiety.

Anti-inflammatory Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is hypothesized to act through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Mechanism of Action :

- Inhibition of COX Enzymes : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

- Reduction of Cytokine Production : The compound may reduce the production of TNF-alpha and IL-6, key mediators in inflammation.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies have demonstrated that it can induce apoptosis and inhibit cell proliferation in several types of cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 12.50 | Apoptosis induction |

| A549 | 26.00 | Cell cycle arrest |

| HeLa | 7.01 | Microtubule disassembly |

The above table summarizes the inhibitory concentration (IC50) values for N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide against selected cancer cell lines. The lower the IC50 value, the more potent the compound is against that specific cell line.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the pyrazole ring or the phenyl substituent can significantly influence potency and selectivity.

- Substituent Variations : Altering methyl groups on the pyrazole ring has shown to affect both anti-inflammatory and anticancer activities.

- Chain Length Adjustments : Variations in the propanamide side chain can enhance solubility and bioavailability, leading to improved therapeutic effects.

Case Studies

Several studies have investigated similar pyrazole compounds and their biological activities:

- Bouabdallah et al. (2022) : Reported significant cytotoxic effects of pyrazole derivatives against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .

- Wei et al. (2022) : Described ethyl derivatives that exhibited potent inhibition against A549 cells with an IC50 value of 26 µM .

These findings highlight the therapeutic potential of pyrazole-based compounds in treating cancer and inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for N-(4-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide?

The synthesis typically involves multi-step organic reactions, such as:

- Step 1 : Preparation of the pyrazole core via cyclocondensation of hydrazines with diketones or β-keto esters under acidic conditions.

- Step 2 : Functionalization of the pyrazole ring with methyl groups via alkylation or nucleophilic substitution.

- Step 3 : Coupling the pyrazole moiety to the propanamide backbone using carbodiimide-mediated amidation or Mitsunobu reactions. Reaction conditions (temperature, pH, solvent) must be optimized to ensure high yields (e.g., 60–80%) and purity (>95%). Purification is achieved via column chromatography or recrystallization, monitored by TLC and NMR .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : To confirm the structure (e.g., , , and 2D NMR for substituent assignments).

- Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS or HRMS).

- Infrared (IR) Spectroscopy : To identify functional groups like amide C=O (~1650 cm) and pyrazole C=N (~1550 cm). Purity is assessed via HPLC or melting point analysis .

Q. How is the biological activity of this compound initially screened?

Preliminary assays include:

- In vitro cytotoxicity : Using MTT or resazurin assays against cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition studies : For targets like kinases or cyclooxygenases (COX), measured via fluorometric or colorimetric methods.

- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Computational reaction path searches (e.g., DFT calculations) predict transition states and intermediates, guiding solvent selection and catalyst design. For example:

- Quantum Chemical Modeling : Identifies energy barriers for key steps (e.g., amide bond formation).

- Machine Learning : Analyzes historical reaction data to prioritize conditions (e.g., temperature ranges of 60–80°C for cyclization). Feedback loops between computational predictions and experimental validation reduce trial-and-error inefficiencies .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay variability or structural analogs. Mitigation approaches include:

- Comparative SAR Studies : Testing analogs with systematic substituent variations (e.g., replacing 3,4,5-trimethylpyrazole with 4-methoxyphenyl groups).

- Standardized Assay Protocols : Replicating studies under controlled conditions (e.g., fixed cell passage numbers, serum-free media).

- Meta-Analysis : Aggregating data from multiple sources to identify trends (e.g., correlation between lipophilicity and cytotoxicity) .

Q. How can crystallography elucidate the compound’s interaction with biological targets?

Single-crystal X-ray diffraction reveals:

- Binding Conformations : Hydrogen bonding between the propanamide carbonyl and active-site residues (e.g., kinase ATP-binding pockets).

- Torsional Angles : Pyrazole ring orientation influences steric compatibility with hydrophobic pockets. Example: A related pyrazole derivative showed a dihedral angle of 12.5° between the pyrazole and phenyl ring, optimizing target engagement .

Q. What advanced techniques analyze reaction mechanisms during synthesis?

- Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites (e.g., amide NH) to probe rate-determining steps.

- In Situ IR/Raman Spectroscopy : Monitors intermediate formation (e.g., acyl azide intermediates in Curtius rearrangements).

- Mass Spectrometry-Trapped Intermediates : Identifies short-lived species (e.g., protonated pyrazole ions in ESI-MS) .

Q. How can structure-activity relationship (SAR) studies improve potency?

SAR strategies include:

- Substituent Modulation : Introducing electron-withdrawing groups (e.g., -NO) on the phenyl ring to enhance target affinity.

- Bioisosteric Replacement : Swapping the propanamide linker with sulfonamide or urea groups to improve solubility.

- Molecular Docking : Predicts binding poses against homology models of targets (e.g., COX-2 or EGFR kinase) .

Comparative Structural Analysis

| Compound Name | Key Structural Differences | Biological Activity Trends |

|---|---|---|

| N-(4-chlorophenyl)-2-((5-(3-ethoxy-1-ethylpyrazol-4-yl)thio)acetamide | Chlorophenyl vs. methylphenyl; ethoxy vs. trimethyl | Enhanced antimicrobial activity |

| 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-N-phenylpropanamide | Triazole vs. pyrazole core; fluorophenyl substituent | Higher COX-2 selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.